molecular formula C11H15ClN2O B2723917 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 2044712-94-7

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B2723917
CAS No.: 2044712-94-7
M. Wt: 226.7
InChI Key: AHDLZMPAIROQFZ-UHFFFAOYSA-N
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Description

“6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride” is a chemical compound with the CAS Number: 2044712-94-7 . It has a molecular weight of 226.71 and its IUPAC name is 6-amino-1,4-dimethyl-3,4-dihydroquinolin-2 (1H)-one hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O.ClH/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10;/h3-4,6-7H,5,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 226.71 . The InChI code for this compound is 1S/C11H14N2O.ClH/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10;/h3-4,6-7H,5,12H2,1-2H3;1H , which provides information about its molecular structure.

Scientific Research Applications

Synthesis Methodologies

Research has shown the utility of "6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride" and its derivatives in synthesizing complex organic compounds. For instance, Siddekha et al. (2014) describe an ultrasound-assisted, one-pot, four-component synthesis of tetrahydroquinolines in an aqueous medium, highlighting the operational simplicity and minimal environmental impact of this method. This synthesis approach could be applicable for generating compounds related to "this compound" for various research purposes (Siddekha, Saleh Azzam, & Pasha, 2014).

Potential Medical Applications

The synthesis of polysubstituted 2,4-dimethylquinolines, as detailed by Parushev et al. (1991), provides a pathway for creating derivatives of "this compound" with potential antimalarial properties. This research outlines a method for obtaining these derivatives through successive ring closure, nitration, aromatic substitution, and reduction processes, showcasing the potential medicinal applications of these compounds (Parushev, Vlahov, Vlahov, Nickel, & Snatzke, 1991).

Material Science Applications

In material science, the study of intramolecular charge-transfer (ICT) dynamics, as investigated by Park et al. (2014), may provide insights into the photophysical properties of "this compound" derivatives. Their research on a rigid analogue of DMABN showcases the homogeneous ICT dynamics and suggests potential applications in developing materials with specific photophysical characteristics (Park, Im, Rhee, & Joo, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-amino-1,4-dimethyl-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10;/h3-4,6-7H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDLZMPAIROQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=C1C=C(C=C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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